2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one
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Overview
Description
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that features a fluorophenyl group and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 4-methoxypiperidine with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with an appropriate acyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipiperidine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bipiperidine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pipamperone: A first-generation antipsychotic with a similar bipiperidine structure.
Fluorophenyl derivatives: Compounds like 4-fluorophenylpiperazine, which share the fluorophenyl group.
Uniqueness
2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to the combination of the fluorophenyl and bipiperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-24-18-8-12-21(13-9-18)17-6-10-22(11-7-17)19(23)14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBFPCDJPTUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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